molecular formula C2H5NS B3049001 N-methylmethanethioamide CAS No. 18952-41-5

N-methylmethanethioamide

Cat. No.: B3049001
CAS No.: 18952-41-5
M. Wt: 75.14 g/mol
InChI Key: YGQNFDNQDVKVAW-UHFFFAOYSA-N
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Description

N-methylmethanethioamide is an organic compound with the molecular formula C₂H₅NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom, and this carbon is also bonded to a nitrogen atom. Thioamides are known for their unique chemical properties and are used in various scientific and industrial applications .

Preparation Methods

N-methylmethanethioamide can be synthesized through several methods. One common method involves the direct reductive N-methylation of nitro compounds. This process is attractive because it uses inexpensive and readily available nitro compounds as raw materials. The reaction typically involves hydrogenation and methylation steps, often using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde .

Chemical Reactions Analysis

N-methylmethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-methylmethanethioamide has several scientific research applications. In organic synthesis, it serves as a key building block for the preparation of various heterocyclic compounds. In pharmaceutical chemistry, thioamides like this compound are used to mimic amide functions in biomolecules, which can enhance chemical stability and biological activity. Additionally, thioamides are important in drug design and development due to their ability to interact with biological targets .

Mechanism of Action

The mechanism of action of N-methylmethanethioamide involves its interaction with molecular targets and pathways in biological systems. Thioamides can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. For example, thioamides are known to inhibit thyroid peroxidase, an enzyme involved in thyroid hormone synthesis .

Comparison with Similar Compounds

N-methylmethanethioamide can be compared with other thioamides such as N,N-dimethylthioformamide and N-methylthioformamide. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. This compound is unique due to its specific molecular structure, which influences its interactions with biological targets and its applications in various fields .

Properties

IUPAC Name

N-methylmethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQNFDNQDVKVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409210
Record name Methylthioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18952-41-5
Record name Methylthioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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